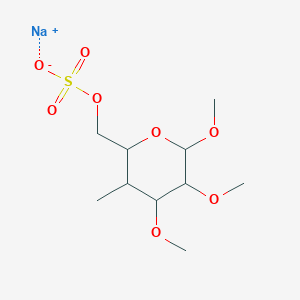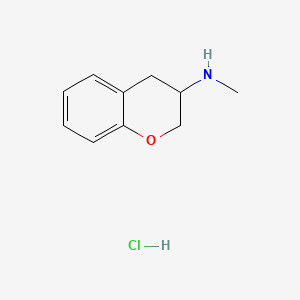
H-DL-Ala-DL-Pro-DL-Leu-DL-Glu-DL-Pro-DL-Val-DL-Tyr-DL-Pro-Gly-DL-Asp-DL-Asn-DL-Ala-DL-xiThr-DL-Pro-DL-Glu-DL-Gln-DL-Met-DL-Ala-DL-Gln-DL-Tyr-DL-Ala-DL-Ala-DL-Asp-DL-Leu-DL-Arg-DL-Arg-DL-Tyr-DL-xiIle-DL-Asn-DL-Met-DL-Leu-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Alanine-DL-Proline-DL-Leucine-DL-Glutamic acid-DL-Proline-DL-Valine-DL-Tyrosine-DL-Proline-Glycine-DL-Aspartic acid-DL-Asparagine-DL-Alanine-DL-xiThreonine-DL-Proline-DL-Glutamic acid-DL-Glutamine-DL-Methionine-DL-Alanine-DL-Glutamine-DL-Tyrosine-DL-Alanine-DL-Alanine-DL-Aspartic acid-DL-Leucine-DL-Arginine-DL-Arginine-DL-Tyrosine-DL-xiIsoleucine-DL-Asparagine-DL-Methionine-DL-Leucine-DL-xiThreonine-DL-Arginine-DL-Proline-DL-Arginine-DL-Tyrosine-NH2 is a synthetic peptide composed of multiple amino acids. This peptide sequence is designed for specific biochemical and pharmaceutical applications, often used in research to study protein interactions, enzyme functions, and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS) , a common method for creating peptides. The process includes:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like and .
Deprotection: of the amino group after each coupling step using .
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a .
Industrial Production Methods
In an industrial setting, the production of this peptide may involve:
Automated peptide synthesizers: to streamline the SPPS process.
High-performance liquid chromatography (HPLC): for purification.
Lyophilization: to obtain the final peptide product in a stable, dry form.
Análisis De Reacciones Químicas
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) for reduction reactions.
Substitution reagents: Various amino acid derivatives for substitution reactions.
Major Products
Oxidized peptide: Methionine sulfoxide-containing peptide.
Reduced peptide: Peptide with free thiol groups.
Substituted analogs: Peptides with modified amino acid sequences.
Aplicaciones Científicas De Investigación
This peptide has numerous applications in scientific research, including:
Biochemistry: Studying protein-protein interactions and enzyme kinetics.
Cell Biology: Investigating cellular signaling pathways and receptor-ligand interactions.
Medicine: Developing peptide-based therapeutics and diagnostic tools.
Industry: Creating peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific sequence and target. Generally, it can:
Bind to specific receptors: on cell surfaces, triggering intracellular signaling cascades.
Inhibit or activate enzymes: by mimicking natural substrates or inhibitors.
Interact with other proteins: to modulate their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Alanine-DL-Leucine-Glycine-OH: A shorter peptide with fewer amino acids.
H-DL-Alanine-DL-Proline-DL-Leucine-OH: Another shorter peptide with a similar sequence.
Uniqueness
The uniqueness of H-DL-Alanine-DL-Proline-DL-Leucine-DL-Glutamic acid-DL-Proline-DL-Valine-DL-Tyrosine-DL-Proline-Glycine-DL-Aspartic acid-DL-Asparagine-DL-Alanine-DL-xiThreonine-DL-Proline-DL-Glutamic acid-DL-Glutamine-DL-Methionine-DL-Alanine-DL-Glutamine-DL-Tyrosine-DL-Alanine-DL-Alanine-DL-Aspartic acid-DL-Leucine-DL-Arginine-DL-Arginine-DL-Tyrosine-DL-xiIsoleucine-DL-Asparagine-DL-Methionine-DL-Leucine-DL-xiThreonine-DL-Arginine-DL-Proline-DL-Arginine-DL-Tyrosine-NH2 lies in its specific sequence, which allows it to interact with particular molecular targets and pathways, making it suitable for specialized research and therapeutic applications.
Propiedades
Fórmula molecular |
C185H287N53O54S2 |
|---|---|
Peso molecular |
4182 g/mol |
Nombre IUPAC |
5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[1-[2-[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C185H287N53O54S2/c1-20-92(10)144(175(286)228-125(84-137(190)248)164(275)215-115(64-75-294-19)159(270)222-121(78-90(6)7)167(278)232-145(98(16)239)176(287)219-116(33-24-68-203-185(198)199)178(289)236-71-27-36-131(236)170(281)216-110(32-23-67-202-184(196)197)154(265)220-118(147(191)258)79-100-39-47-104(241)48-40-100)231-168(279)123(81-102-43-51-106(243)52-44-102)225-155(266)109(31-22-66-201-183(194)195)211-153(264)108(30-21-65-200-182(192)193)212-162(273)119(76-88(2)3)223-166(277)127(86-142(256)257)221-150(261)95(13)205-148(259)94(12)207-160(271)122(80-101-41-49-105(242)50-42-101)224-158(269)111(55-59-134(187)245)210-149(260)96(14)206-152(263)114(63-74-293-18)214-156(267)112(56-60-135(188)246)213-157(268)113(57-61-139(250)251)217-171(282)132-37-29-73-238(132)181(292)146(99(17)240)233-151(262)97(15)208-161(272)124(83-136(189)247)226-165(276)126(85-141(254)255)209-138(249)87-204-169(280)129-34-25-70-235(129)180(291)128(82-103-45-53-107(244)54-46-103)229-174(285)143(91(8)9)230-173(284)133-38-28-72-237(133)179(290)117(58-62-140(252)253)218-163(274)120(77-89(4)5)227-172(283)130-35-26-69-234(130)177(288)93(11)186/h39-54,88-99,108-133,143-146,239-244H,20-38,55-87,186H2,1-19H3,(H2,187,245)(H2,188,246)(H2,189,247)(H2,190,248)(H2,191,258)(H,204,280)(H,205,259)(H,206,263)(H,207,271)(H,208,272)(H,209,249)(H,210,260)(H,211,264)(H,212,273)(H,213,268)(H,214,267)(H,215,275)(H,216,281)(H,217,282)(H,218,274)(H,219,287)(H,220,265)(H,221,261)(H,222,270)(H,223,277)(H,224,269)(H,225,266)(H,226,276)(H,227,283)(H,228,286)(H,229,285)(H,230,284)(H,231,279)(H,232,278)(H,233,262)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H4,192,193,200)(H4,194,195,201)(H4,196,197,202)(H4,198,199,203) |
Clave InChI |
HFDKKNHCYWNNNQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C9CCCN9C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


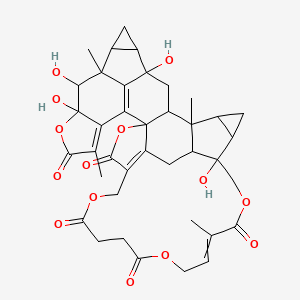
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
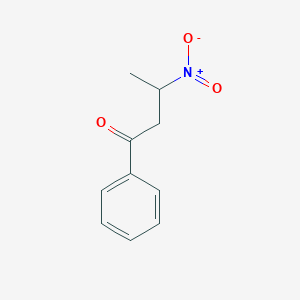
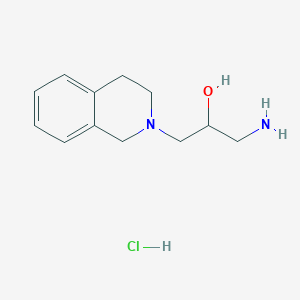
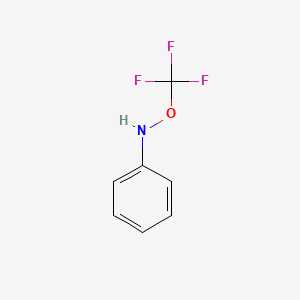

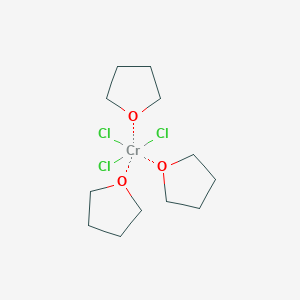
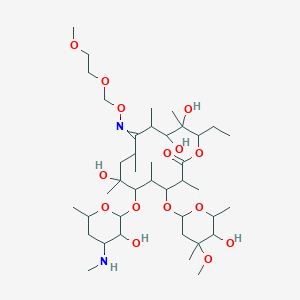
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)
![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
